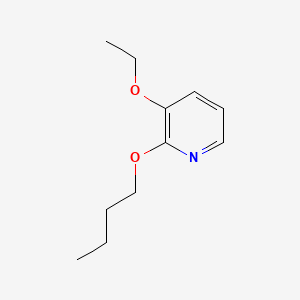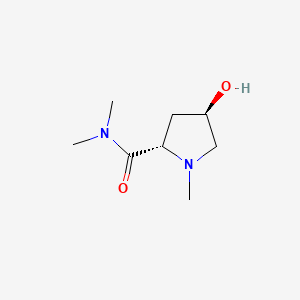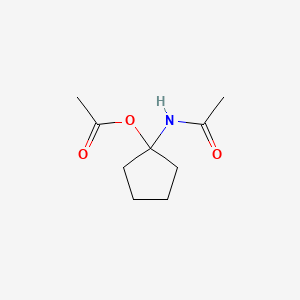
(1-Acetamidocyclopentyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is a chemical compound with the molecular formula C10H17NO3 It is known for its unique structure, which includes an acetamide group and a cyclopentyl ring with an acetyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(acetyloxy)cyclopentyl]- typically involves the acylation of cyclopentanol with acetic anhydride to form 1-(acetyloxy)cyclopentane. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(acetyloxy)cyclopentyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[1-(acetyloxy)cyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[1-(acetyloxy)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[1-(acetyloxy)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the cyclopentyl ring provides structural stability. The acetyloxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[1-(hydroxy)cyclopentyl]-: Similar structure but with a hydroxy group instead of an acetyloxy group.
Acetamide, N-[1-(methoxy)cyclopentyl]-: Contains a methoxy group instead of an acetyloxy group.
Cyclopentylamine: Lacks the acetamide and acetyloxy groups but shares the cyclopentyl ring.
Uniqueness
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is unique due to the presence of both the acetamide and acetyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields.
Propiedades
Número CAS |
125078-38-8 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.223 |
Nombre IUPAC |
(1-acetamidocyclopentyl) acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(13-8(2)12)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
Clave InChI |
YQUGXJWHJITFPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)OC(=O)C |
Sinónimos |
Acetamide, N-[1-(acetyloxy)cyclopentyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


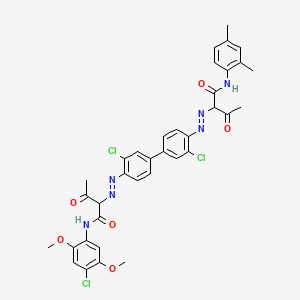
![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)
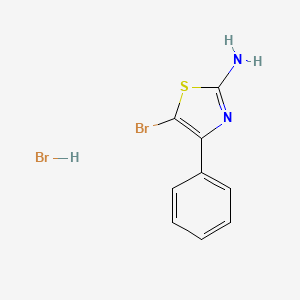
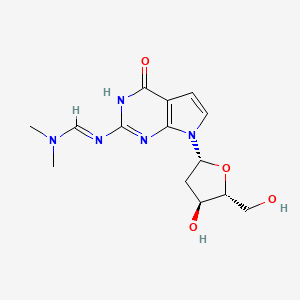

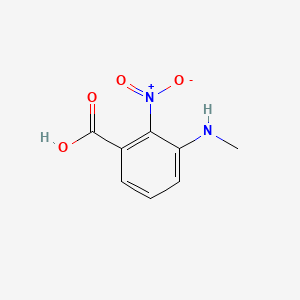
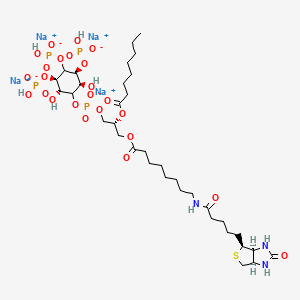
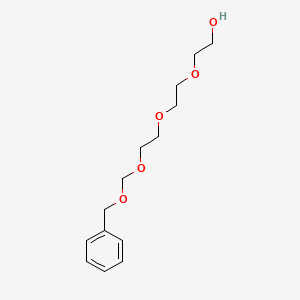
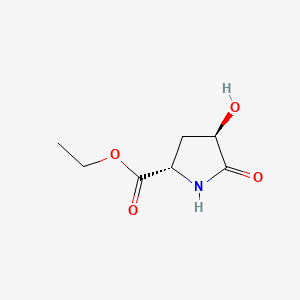
![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)
